molecular formula C12H14FNO2 B8565036 2-(3-fluoroanilino)cyclopentane-1-carboxylic acid

2-(3-fluoroanilino)cyclopentane-1-carboxylic acid

Cat. No.: B8565036
M. Wt: 223.24 g/mol
InChI Key: LUPMWDQRZQFRJM-UHFFFAOYSA-N
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Description

2-(3-fluoroanilino)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and an amino group attached to a fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluoroanilino)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including the Diels-Alder reaction or cyclization of linear precursors.

    Introduction of the Carboxylic Acid Group: This can be achieved through the oxidation of cyclopentanol or the carboxylation of cyclopentene using carbon dioxide and a suitable catalyst.

    Amination and Fluorination:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluoroanilino)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-fluoroanilino)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-fluoroanilino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorophenyl)amino]cyclopentanecarboxylic acid
  • 2-[(3-Bromophenyl)amino]cyclopentanecarboxylic acid
  • 2-[(3-Methylphenyl)amino]cyclopentanecarboxylic acid

Uniqueness

2-(3-fluoroanilino)cyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

2-(3-fluoroanilino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H14FNO2/c13-8-3-1-4-9(7-8)14-11-6-2-5-10(11)12(15)16/h1,3-4,7,10-11,14H,2,5-6H2,(H,15,16)

InChI Key

LUPMWDQRZQFRJM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)NC2=CC(=CC=C2)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydroxide (96 mL, 478 mmol, 5 M in water, 5 equiv.) was added to a mixture of ethyl 2-[(3-fluorophenyl)amino]cyclopentanecarboxylate (reported by Micovic et al., Synthesis, 1991, 1043-1045) (24.0 g, 96 mmol, 1 equiv) in dioxane (95 mL). The reaction was heated to 100° C. and stirred for one hour. The reaction mixture was then cooled to 23° C. and acidified to pH=3 with 2N HCl. The reaction mixture was then partitioned between ethyl acetate and water. The organic layer was washed with saturated aqueous sodium chloride solution, and the washed solution was dried over sodium sulfate. The dried solution was filtered, and the filtrate was concentrated to afford 6A as a mixture of cis and trans isomers. [M+H]+: 224.1.
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